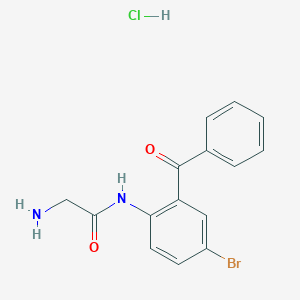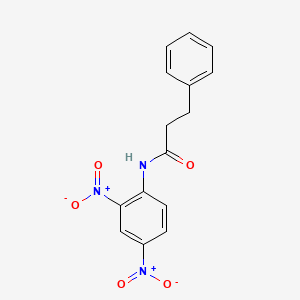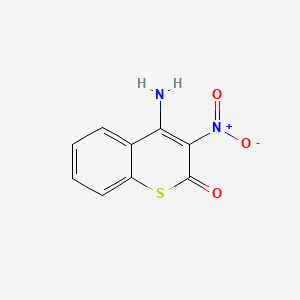
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride, also known as BBG, is a chemical compound that has gained significant attention in the field of neuroscience research. BBG is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. BBG has been shown to have potential therapeutic applications in the treatment of these conditions.
Mécanisme D'action
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride selectively blocks the P2X7 receptor by binding to its allosteric site. This prevents the receptor from undergoing conformational changes required for its activation. The inhibition of the P2X7 receptor by N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes, as well as to attenuate the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from activated microglia and astrocytes. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the processing and release of pro-inflammatory cytokines.
In vivo studies have demonstrated that N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to reduce the accumulation of amyloid-β plaques and neurofibrillary tangles in the brain, as well as to improve cognitive function and motor deficits.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is also relatively stable and can be stored for extended periods without degradation.
One limitation of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is its solubility in water, which can make it difficult to administer in vivo. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride also has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
List of
Orientations Futures
1. Investigating the potential therapeutic applications of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain.
2. Developing more potent and selective P2X7 receptor antagonists based on the structure of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride.
3. Investigating the role of the P2X7 receptor in the pathogenesis of other diseases, such as cancer and autoimmune disorders.
4. Studying the effects of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride on other physiological processes, such as synaptic plasticity and neurogenesis.
5. Investigating the potential use of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride as a diagnostic tool for the detection of P2X7 receptor expression in various cell types.
6. Investigating the potential use of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases.
7. Studying the pharmacokinetics and pharmacodynamics of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in humans to determine its safety and efficacy as a therapeutic agent.
Conclusion:
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is a selective antagonist of the P2X7 receptor that has potential therapeutic applications in the treatment of various neurological disorders. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes. While N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has several advantages for use in laboratory experiments, further research is needed to determine its safety and efficacy as a therapeutic agent in humans.
Méthodes De Synthèse
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzoyl-4-bromobenzoic acid with glycine and subsequent purification through recrystallization. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been extensively studied in the field of neuroscience research due to its selective inhibition of the P2X7 receptor. The P2X7 receptor is expressed in various cell types in the central nervous system, including microglia, astrocytes, and neurons. Activation of the P2X7 receptor has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propriétés
IUPAC Name |
2-amino-N-(2-benzoyl-4-bromophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTGBMRMGFIBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690003 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)
![3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)

![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)